molecular formula C20H17N3O3S B2977691 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 459413-47-9

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2977691
CAS RN: 459413-47-9
M. Wt: 379.43
InChI Key: SBRXBFYWONWJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Several studies have synthesized and evaluated the antitumor activities of derivatives of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. For instance, Shams et al. (2010) and Mohareb et al. (2011) focused on synthesizing heterocyclic compounds derived from this structure, showing significant inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010; Mohareb et al., 2011). Another study by Mohamed et al. (2017) demonstrated that certain derivatives exhibit apoptosis, anti-metastatic, and anti-angiogenic effects against prostate and liver cancer cells (Mohamed et al., 2017).

Antimicrobial and Anti-inflammatory Applications

Research has also delved into the antimicrobial properties of derivatives, with compounds showing significant activity against various bacterial and fungal strains. For example, Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, which demonstrated promising antimicrobial effects (Darwish et al., 2014). Additionally, anti-inflammatory properties have been investigated, where derivatives showed considerable activity in both in vitro and in vivo models, presenting potential as therapeutic agents for inflammation-related disorders (Nikalje, 2014).

Enzyme Inhibitory Activities

Some studies have focused on the enzyme inhibitory activities of these compounds, suggesting their potential use in treating diseases related to enzyme dysfunction. Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, finding substantial activity against α-glucosidase and acetylcholinesterase, which could be beneficial in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).

properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-11-6-7-12-15(9-21)18(27-16(12)8-11)22-17(24)10-23-19(25)13-4-2-3-5-14(13)20(23)26/h2-5,11H,6-8,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXBFYWONWJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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